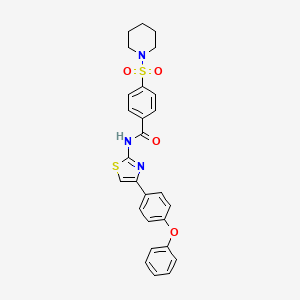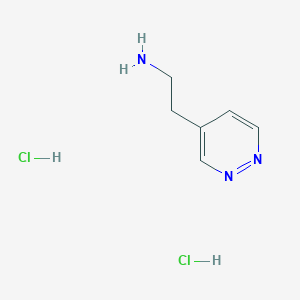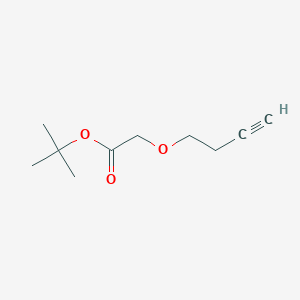
2-丁炔-3-氧基乙酸叔丁酯
描述
Tert-butyl 2-but-3-ynoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an alkyne group, and an ester functional group
科学研究应用
Tert-butyl 2-but-3-ynoxyacetate has several applications in scientific research:
作用机制
Target of Action
Tert-butyl 2-but-3-ynoxyacetate is a chemical compound that is used in various scientific research applications. Its primary targets are typically organic molecules, particularly those with carboxylic acid and alcohol functional groups . These functional groups are prevalent in many biochemical processes, making them key targets for modification.
Mode of Action
The compound interacts with its targets through a process known as tert-butylation . This process involves the addition of a tert-butyl group to the target molecule, which can alter the molecule’s properties and behavior. For instance, the tert-butyl group can serve as a protecting group for carboxylic acids and alcohols, shielding these functional groups from reactions .
Biochemical Pathways
The addition of a tert-butyl group can affect various biochemical pathways. For instance, the tert-butyl group is known for its unique reactivity pattern, which can influence chemical transformations and biosynthetic and biodegradation pathways . The compound’s ability to protect sensitive functional groups can also impact the efficiency and selectivity of multistep synthetic procedures .
Result of Action
The result of Tert-butyl 2-but-3-ynoxyacetate’s action can vary depending on the specific target and context. For instance, in the case of carboxylic acids and alcohols, the addition of a tert-butyl group can protect these functional groups from reactions, allowing for more controlled and selective chemical transformations . This can be particularly useful in the synthesis of complex organic molecules and biopolymers .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-but-3-ynoxyacetate can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent can all impact the compound’s reactivity and the outcome of its interactions with its targets . Therefore, careful consideration of these factors is crucial when using this compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 2-but-3-ynoxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-but-3-ynoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method is efficient and provides a high yield of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
化学反应分析
Types of Reactions
Tert-butyl 2-but-3-ynoxyacetate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Ammonia (NH3) or primary amines can be used for the formation of amides.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or other esters.
属性
IUPAC Name |
tert-butyl 2-but-3-ynoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJSKHIKPHCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

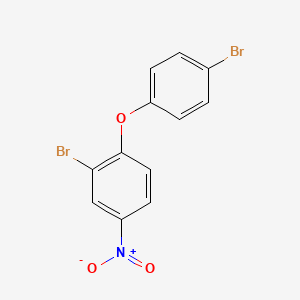

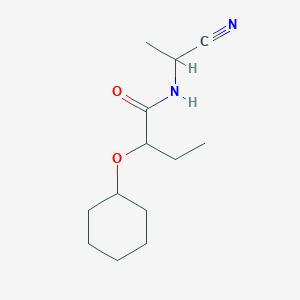
![N-{4-[3-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2424547.png)
![3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)
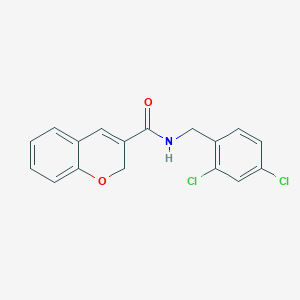
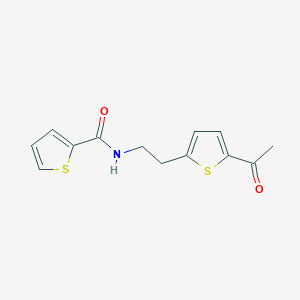
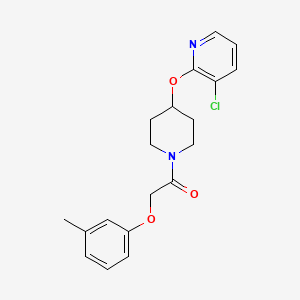
![8-(4-methoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424557.png)
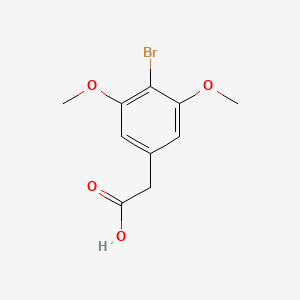
![5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2424559.png)
